molecular formula C15H18N2O2 B14368787 6-Benzyl-2-(diethylamino)-4H-1,3-oxazin-4-one CAS No. 90062-18-3

6-Benzyl-2-(diethylamino)-4H-1,3-oxazin-4-one

Katalognummer: B14368787
CAS-Nummer: 90062-18-3
Molekulargewicht: 258.32 g/mol
InChI-Schlüssel: AUIJDGVOWMRHKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Benzyl-2-(diethylamino)-4H-1,3-oxazin-4-one is a heterocyclic compound that features a benzyl group, a diethylamino group, and an oxazinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-(diethylamino)-4H-1,3-oxazin-4-one can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with diethylamine and an appropriate oxazinone precursor under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the oxazinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-Benzyl-2-(diethylamino)-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.

    Substitution: The benzyl and diethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and may be conducted in solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

6-Benzyl-2-(diethylamino)-4H-1,3-oxazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-Benzyl-2-(diethylamino)-4H-1,3-oxazin-4-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Benzyl-2-(diethylamino)chromone
  • 6-Benzyl-2-(diethylamino)-4H-chromen-4-one

Uniqueness

6-Benzyl-2-(diethylamino)-4H-1,3-oxazin-4-one is unique due to its oxazinone ring, which imparts distinct chemical and biological properties compared to similar compounds. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

90062-18-3

Molekularformel

C15H18N2O2

Molekulargewicht

258.32 g/mol

IUPAC-Name

6-benzyl-2-(diethylamino)-1,3-oxazin-4-one

InChI

InChI=1S/C15H18N2O2/c1-3-17(4-2)15-16-14(18)11-13(19-15)10-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3

InChI-Schlüssel

AUIJDGVOWMRHKI-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=NC(=O)C=C(O1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.